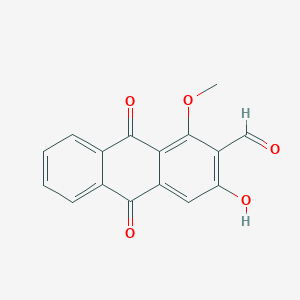

Damnacanthal

Descripción

Damnacanthal has been reported in Damnacanthus indicus, Damnacanthus major, and other organisms with data available.

This compound is an alkaloid phytochemical found in the Morinda Citrifolia (Noni) that inhibits the growth of RAS cancer cells. The exact mechanism is unknown but may involve the inhibition of tyrosine kinase. (NCI)

structure given in first source; isolated from the stem bark and roots of Morinda lucida; a selective inhibitor of p56(lck) tyrosine kinase activity

Propiedades

IUPAC Name |

3-hydroxy-1-methoxy-9,10-dioxoanthracene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O5/c1-21-16-11(7-17)12(18)6-10-13(16)15(20)9-5-3-2-4-8(9)14(10)19/h2-7,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDMWUNUULAXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1C=O)O)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197253 | |

| Record name | Damnacanthal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-84-9 | |

| Record name | Damnacanthal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Damnacanthal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Damnacanthal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 477-84-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Damnacanthal | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUC3CB63CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling Damnacanthal: A Technical Guide to its Natural Sources Beyond Morinda citrifolia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of Damnacanthal, a promising anthraquinone with significant therapeutic potential, beyond the well-documented Morinda citrifolia. This document details the known botanical origins, quantitative data on its occurrence, comprehensive experimental protocols for its isolation and analysis, and a visualization of its key signaling pathways.

Natural Sources of this compound

While Morinda citrifolia (Noni) is a widely recognized source, this compound is also present in other plant species, primarily within the Rubiaceae and Clusiaceae families. These alternative sources represent a valuable area of study for the discovery and sustainable production of this bioactive compound. The identified natural sources of this compound, excluding Morinda citrifolia, include:

-

Morinda elliptica : A plant within the same genus as M. citrifolia, its roots have been identified as a source of this compound.[1][2][3][4]

-

Garcinia huillensis : This Congolese medicinal plant has been shown to contain this compound in its roots.[5][6][7]

-

Rennellia elliptica : The roots of this Malaysian plant, also known as "Mengkudu Rimba," have been found to contain this compound.[8]

-

Damnacanthus major and Damnacanthus indicus : These species, used in traditional Chinese medicine, are known to produce this compound.[9][10][11]

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly between different plant species and even within different parts of the same plant. The following table summarizes the available quantitative data for this compound in sources other than Morinda citrifolia. It is important to note that direct comparative data is limited in the current scientific literature, highlighting a need for further quantitative studies.

| Plant Species | Plant Part | Extraction/Assay Method | This compound Content/Yield | Reference |

| Morinda elliptica | Roots | Not specified | IC50 of 10 µg/mL against CEM-SS cells | [2][3] |

| Garcinia huillensis | Roots | Chloroform extract | IC50 of 17.8 µg/mL (crude extract) | [5] |

| PC50 of 4.46 µM (isolated this compound) | [5] | |||

| Rennellia elliptica | Roots | Dichloromethane extract | 20 mg isolated (starting material quantity not specified) | [8] |

| Morinda citrifolia (for comparison) | Root | Maceration in hexane | 3 mg from 3.0 kg of root | [12][13] |

| Dried Root | Subcritical water extraction | 0.722 mg/g | [14] |

IC50: Half maximal inhibitory concentration. PC50: Half maximal preferential cytotoxicity.

Experimental Protocols

This section outlines detailed methodologies for the extraction, isolation, quantification, and biological analysis of this compound, compiled from various scientific sources.

Extraction and Isolation of this compound from Plant Material

This protocol provides a general framework for the extraction and isolation of this compound from dried and powdered plant roots.

Workflow for this compound Extraction and Isolation

References

- 1. Anticancer Potential of this compound and Northis compound from Morinda elliptica Roots on T-lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer Potential of this compound and Northis compound from Morinda elliptica Roots on T-lymphoblastic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound from the Congolese medicinal plant Garcinia huillensis has a potent preferential cytotoxicity against human pancreatic cancer PANC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 8. Anthraquinones with Antiplasmodial Activity from the Roots of Rennellia elliptica Korth. (Rubiaceae) | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.plos.org [journals.plos.org]

- 14. researchgate.net [researchgate.net]

Damnacanthal chemical structure and IUPAC name.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and mechanisms of action of Damnacanthal, a naturally occurring anthraquinone with significant therapeutic potential.

Chemical Identity and Structure

This compound is an anthraquinone originally isolated from the roots of Morinda citrifolia (Noni).[1][2] Its chemical structure and nomenclature are fundamental to understanding its interactions with biological systems.

IUPAC Name: 3-hydroxy-1-methoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde[1][3]

Chemical Structure:

References

Damnacanthal's Mechanism of Action in Cancer Cells: A Technical Guide

Introduction

Damnacanthal is a naturally occurring anthraquinone compound isolated from the roots of plants of the Morinda genus, most notably Morinda citrifolia (Noni).[1][2][3] For centuries, extracts from this plant have been utilized in traditional medicine for various ailments, including cancer.[1][3] Modern scientific investigation has identified this compound as a versatile and potent bioactive compound with significant anti-cancer properties.[2] Its therapeutic potential stems from its ability to modulate a wide array of molecular targets and signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.[2][4] This technical guide provides an in-depth examination of the molecular mechanisms through which this compound exerts its antitumorigenic effects, offering valuable insights for researchers and professionals in drug development.

Core Mechanisms of Action

This compound's anti-cancer activity is not mediated by a single pathway but rather through a multi-targeted approach, encompassing the inhibition of key enzymes, induction of cell cycle arrest and apoptosis, suppression of metastasis, and modulation of critical signaling cascades.

1. Multi-Kinase Inhibition

A primary mechanism of this compound is its function as a multi-kinase inhibitor, targeting several tyrosine kinases that are crucial for cancer progression.[5]

-

p56lck Tyrosine Kinase: this compound is a potent and highly selective inhibitor of p56lck, a Src family tyrosine kinase involved in T-cell activation.[6][7] It exhibits an IC50 of 17 nM for inhibiting p56lck autophosphorylation.[6] Mechanistic studies show it acts as a competitive inhibitor with the peptide binding site and mixed noncompetitive with the ATP site.[6][7]

-

LIM-kinase (LIMK): By inhibiting LIMK, this compound prevents the phosphorylation and subsequent inactivation of cofilin, a key protein in actin dynamics.[8] This disruption of actin cytoskeletal remodeling is central to its anti-migratory effects.[8]

-

c-Met: this compound inhibits the c-Met tyrosine kinase receptor for hepatocyte growth factor (HGF).[9] The HGF/c-Met pathway is critical for cell survival, growth, and migration, and its inhibition by this compound leads to decreased phosphorylation of downstream targets like Akt.[9]

-

Angiogenesis-Related Kinases: this compound is a potent anti-angiogenic agent, inhibiting key kinases involved in the formation of new blood vessels, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Focal Adhesion Kinase (FAK).[5]

2. Induction of Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 checkpoint.[1][3]

-

In MCF-7 breast cancer cells, treatment with 8.2 μg/ml of this compound for 72 hours resulted in an increase of the cell population in the G1 phase to 80%.[1][3]

-

This arrest is mediated by the modulation of key cell cycle regulatory proteins. This compound has been shown to down-regulate the expression of Cyclin D1 and Cyclin E.[4][10][11]

-

Concurrently, it increases the expression of cyclin-dependent kinase inhibitors like p21 and p27Kip1, which prevent the transition from G1 to S phase.[1][10][12]

3. Induction of Apoptosis

A crucial component of this compound's anti-cancer effect is its ability to induce programmed cell death, or apoptosis, through multiple pathways.

-

p53-Mediated Pathway: In several cancer cell lines, including MCF-7 and melanoma cells, this compound activates the p53 tumor suppressor protein.[1][10] Activated p53 then transcriptionally upregulates pro-apoptotic genes like p21 and Bax.[1][3][10] This leads to the suppression of anti-apoptotic proteins such as Bcl-2 and XIAP, shifting the cellular balance towards apoptosis.[1][3]

-

Caspase Activation: this compound triggers the caspase cascade, a central component of the apoptotic machinery. It has been shown to increase the activity of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7).[10][13] The cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspases is also observed.[13]

-

NAG-1 Upregulation: this compound induces the expression of the Nonsteroidal Anti-inflammatory Drug-Activated Gene-1 (NAG-1), a pro-apoptotic protein, in colorectal and breast cancer cells.[13][14] This induction is mediated by the activation of the ERK kinase pathway and the transcription factor C/EBPβ.[13]

4. Inhibition of Metastasis

This compound significantly impairs the metastatic potential of cancer cells by inhibiting their migration and invasion.[8]

-

This effect is primarily attributed to its inhibition of LIM-kinase, which disrupts the regulation of actin dynamics necessary for cell motility.[8]

-

In MDA-MB-231 breast cancer cells, this compound at concentrations of 3–10 μM significantly suppressed serum-induced migration and invasion.[8] Similarly, it inhibited the migration of HCT-116 colorectal cancer cells at concentrations as low as 1 μM.[13]

5. Modulation of Key Signaling Pathways

-

NF-κB Pathway: this compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][16] It suppresses the activation of NF-κB, which in turn downregulates the expression of its target genes involved in inflammation, cell survival, and proliferation, such as COX-2, iNOS, and various pro-inflammatory cytokines.[15] In some contexts, this inhibition is linked to its primary activity against p56lck tyrosine kinase.[17][18]

-

ERK/Akt Pathways: The compound's effects on these pathways can be context-dependent. It has been shown to decrease the phosphorylation of Akt, a key survival kinase, in hepatocellular carcinoma cells.[9] In colorectal cancer, it activates the ERK pathway, leading to the beneficial upregulation of the pro-apoptotic NAG-1 gene.[13]

6. Induction of Autophagy

Recent studies have revealed that this compound can also induce autophagy in cancer cells, such as in ovarian and breast cancer models.[12][14] This process of cellular self-digestion can act as a tumor-suppressive mechanism, contributing to cell death.[12] This is characterized by an increase in LC3-II protein levels and the accumulation of autophagosomes.[12]

Quantitative Data Summary

The cytotoxic and inhibitory effects of this compound have been quantified across numerous studies. The following tables summarize this key data.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |

| MCF-7 | Breast Carcinoma | 8.2 µg/ml | 72 h | [1][3] |

| MCF-7 | Breast Carcinoma | 3.80 ± 0.57 µg/ml | Not Specified | [19][20][21] |

| K-562 | Myelogenous Leukemia | 5.50 ± 1.26 µg/ml | Not Specified | [19][20][21] |

| H400 | Oral Squamous Carcinoma | 1.9 µg/ml | 72 h | [22] |

| CEM-SS | T-lymphoblastic Leukemia | 10 µg/ml | 72 h | [23] |

| HCT116-Red-FLuc | Colorectal Carcinoma | 29.38 ± 3.31 µM | 24 h | [11] |

| HCT116-Red-FLuc | Colorectal Carcinoma | 21.02 ± 2.21 µM | 48 h | [11] |

| HCT116-Red-FLuc | Colorectal Carcinoma | 19.14 ± 0.71 µM | 72 h | [11] |

Table 2: Effect of this compound on Key Protein Expression and Activity

| Protein Target | Effect | Cancer Cell Line | Reference |

| p53 | Increased Expression | MCF-7, MUM-2B | [1][3][10] |

| p21 | Increased Expression | MCF-7, MUM-2B | [1][3][10] |

| Bax | Increased Expression | MCF-7, MUM-2B | [1][10] |

| Bcl-2 | Suppressed Expression | MCF-7 | [1][3] |

| XIAP | Suppressed Expression | MCF-7 | [1][3] |

| Caspase-3/7 | Increased Activity | HCT-116 | [13] |

| Caspase-3/8/9 | Increased Activity | MUM-2B | [10] |

| Cyclin D1 | Decreased Expression | MUM-2B, HCT116, Caco-2, SKVO3 | [4][10][11][12] |

| Cyclin E | Decreased Expression | MUM-2B | [10] |

| NF-κB | Inhibited Activity/Expression | MUM-2B, Macrophages | [10][15] |

| NAG-1 | Increased Expression | HCT-116, BT-20, MCF-7 | [13][14] |

| CRM1 | Decreased Expression | BT-20, MCF-7 | [14] |

| p-Akt | Decreased Phosphorylation | Hep G2 | [9] |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound.

1. Cell Viability (MTT) Assay

-

Principle: Measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.

-

Methodology:

-

Seed cancer cells (e.g., 1 x 10⁵ cells/mL) into a 96-well plate and allow them to adhere for 24 hours.[24]

-

Treat cells with various concentrations of this compound (e.g., 0-50 µM) and a vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).[11][24]

-

Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

-

2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) intercalates with DNA in cells with compromised membranes (late apoptotic/necrotic).

-

Methodology:

-

Treat cells with this compound at the desired concentration (e.g., IC50 value) for a specified time.

-

Harvest cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer. The cell populations are quantified based on their fluorescence signals (FITC-negative/PI-negative: viable; FITC-positive/PI-negative: early apoptotic; FITC-positive/PI-positive: late apoptotic/necrotic).

-

3. Cell Cycle Analysis

-

Principle: Measures the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).

-

Methodology:

-

Treat cells with this compound as described above.

-

Harvest cells and fix them in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and treat with RNase A to degrade RNA.

-

Stain the cellular DNA with Propidium Iodide (PI).

-

Analyze the DNA content of individual cells using a flow cytometer.

-

The resulting DNA histogram is analyzed to quantify the percentage of cells in each phase of the cell cycle.

-

4. Western Blot Analysis

-

Principle: Detects and quantifies the expression level of specific proteins in cell lysates.

-

Methodology:

-

Treat cells with this compound and prepare total cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10]

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. β-actin or GAPDH is typically used as a loading control.[25]

-

Visualizations of Key Pathways and Workflows

Caption: p53-mediated apoptotic pathway induced by this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: this compound inhibits cell migration via the LIMK/Cofilin pathway.

Caption: A typical experimental workflow for Western Blot analysis.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent due to its multifaceted mechanism of action. It operates as a multi-kinase inhibitor, effectively disrupts cell cycle progression, induces apoptosis through intrinsic and extrinsic pathways, suppresses metastatic processes, and modulates crucial oncogenic signaling networks like NF-κB. Its ability to target multiple vulnerabilities in cancer cells simultaneously makes it a compelling candidate for further preclinical and clinical investigation. This comprehensive understanding of its molecular interactions provides a solid foundation for its development as a novel therapeutic strategy in oncology.

References

- 1. This compound is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a promising compound as a medicinal anthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. The noni anthraquinone this compound is a multi-kinase inhibitor with potent anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound is a highly potent, selective inhibitor of p56lck tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound, an effective inhibitor of LIM-kinase, inhibits cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a noni anthraquinone, inhibits c-Met and is a potent antitumor compound against Hep G2 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumorigenic effect of this compound on melanoma cell viability through p53 and NF-κB/caspase-3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acute oral toxicity of this compound and its anticancer activity against colorectal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound isolated from morinda species inhibited ovarian cancer cell proliferation and migration through activating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a Noni component, exhibits anti-tumorigenic activity in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound exerts anti-cancer effects in breast cancer cells via NAG-1 upregulation, CRM1 downregulation, and induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound-induced anti-inflammation is associated with inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound inhibits the NF-κB/RIP-2/caspase-1 signal pathway by inhibiting p56lck tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Total Synthesis, Cytotoxic Effects of this compound, Northis compound and Related Anthraquinone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Total synthesis, cytotoxic effects of this compound, northis compound and related anthraquinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cell cycle arrest and mechanism of apoptosis induction in H400 oral cancer cells in response to this compound and Northis compound isolated from Morinda citrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Effects of this compound and Northis compound on Proliferation, Apoptosis, and Migration of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Discovery and Isolation of Damnacanthal: A Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

Damnacanthal, a naturally occurring anthraquinone, has garnered significant attention in the scientific community for its diverse pharmacological properties, particularly its potent anticancer activities. First isolated from the roots of Morinda citrifolia L. (Noni), a plant with a rich history in traditional Polynesian medicine, this compound has been the subject of numerous studies aimed at elucidating its therapeutic potential. This technical guide provides an in-depth historical account of the discovery and isolation of this compound, detailed experimental protocols, and an overview of its known mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Historical Perspective: From Traditional Medicine to Modern Science

The journey of this compound's discovery is intrinsically linked to the ethnobotanical use of Morinda citrifolia. For centuries, various parts of the Noni plant have been used in folk remedies to treat a wide range of ailments, including cancer.[1] This traditional knowledge spurred scientific investigation into the plant's chemical constituents, leading to the identification of this compound as a key bioactive compound. Early studies focused on the extraction and characterization of compounds from Morinda species, with this compound emerging as a promising candidate for further pharmacological evaluation. The first total synthesis of this compound was a significant milestone, providing a means to produce the compound for research purposes and confirming its chemical structure.[2]

Isolation and Purification of this compound

This compound is primarily isolated from the roots of Morinda citrifolia, although it has also been found in other Morinda species like Morinda elliptica.[3] Various methods have been developed for its extraction and purification, each with its own set of advantages and efficiencies.

Experimental Protocols: Extraction

A variety of extraction techniques have been employed to isolate this compound from its natural source. The choice of method often depends on the desired yield, purity, and the scale of the operation.

1. Maceration:

This is a common and straightforward method for extracting this compound.

-

Protocol:

-

The dried and powdered roots of Morinda citrifolia are soaked in an organic solvent at room temperature for an extended period.[1][4]

-

Solvents such as dichloromethane, methanol, ethyl acetate, chloroform, and hexane have been used.[1][2][5]

-

For instance, one protocol specifies maceration with dichloromethane for 6 days at room temperature.[1][4]

-

The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield the crude extract.

-

2. Soxhlet Extraction:

This method allows for a more exhaustive extraction compared to maceration.

-

Protocol:

-

The powdered root material is placed in a thimble within the main chamber of the Soxhlet extractor.

-

The solvent is heated in a flask, and its vapor travels up a distillation arm and condenses in a condenser.

-

The condensed solvent drips into the thimble containing the plant material, extracting the desired compounds.

-

Once the liquid in the thimble reaches a certain level, it is siphoned back into the flask, carrying the extracted compounds with it.

-

This cycle is repeated multiple times to ensure complete extraction.

-

The resulting extract is then concentrated by evaporating the solvent.

-

3. Subcritical Water Extraction (SWE):

A more environmentally friendly "green" extraction method that utilizes the unique properties of water at elevated temperatures and pressures.

-

Protocol:

-

The experiments are typically conducted in a continuous flow system.[8]

-

Dried and powdered Morinda citrifolia root is packed into an extraction vessel.

-

Water is heated to a subcritical temperature (e.g., 150-220°C) and maintained at a high pressure (e.g., 4 MPa) to keep it in a liquid state.[8]

-

The subcritical water is then passed through the plant material at a specific flow rate (e.g., 1.6-4 mL/min).[8]

-

The polarity of water decreases under these conditions, allowing it to effectively extract less polar compounds like this compound.

-

The extract is then cooled and collected. The highest yield of this compound using this method has been reported at 170°C.[8]

-

Experimental Protocols: Purification

Following extraction, the crude extract, which is a complex mixture of compounds, undergoes several purification steps to isolate this compound.

1. Column Chromatography:

This is a fundamental technique for separating the components of a mixture.

-

Protocol:

-

A glass column is packed with a stationary phase, typically silica gel.[9][10][11]

-

The crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the column.[10][11][12]

-

A mobile phase, which is a solvent or a mixture of solvents, is then passed through the column.[10][11][12]

-

The different components of the extract travel down the column at different rates depending on their affinity for the stationary and mobile phases, leading to their separation.

-

Fractions are collected at the bottom of the column and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing this compound.[10][11]

-

Solvent systems such as a gradient of ethyl acetate in hexanes are commonly used.[10]

-

2. Preparative Thin Layer Chromatography (Prep-TLC):

This technique is often used for final purification on a smaller scale.

-

Protocol:

-

The partially purified fraction containing this compound is applied as a band onto a TLC plate with a thicker layer of adsorbent.

-

The plate is then developed in a chamber containing a suitable solvent system.

-

After development, the band corresponding to this compound is visualized (often under UV light) and scraped off the plate.

-

The compound is then eluted from the adsorbent using an appropriate solvent.

-

3. Crystallization:

This is a final purification step to obtain highly pure this compound.

-

Protocol:

-

The purified this compound is dissolved in a suitable solvent at an elevated temperature to create a saturated solution.

-

The solution is then allowed to cool slowly, causing the this compound to crystallize out of the solution, leaving impurities behind in the solvent.

-

The resulting crystals are then collected by filtration.

-

Data Presentation: Comparison of Extraction and Isolation Methods

The following table summarizes the quantitative data obtained from various studies on the isolation of this compound.

| Extraction Method | Plant Part | Solvent(s) | Yield | Purity | Reference |

| Maceration | Root | Hexane | 3mg from 3.0 kg of root | Not specified | [2] |

| Subcritical Water Extraction | Root | Water | 0.722 mg/g of dried root | Not specified | [8] |

| Soxhlet Extraction | Fruit | Ethanol | Not specified | Not specified | [6][7] |

Note: Direct comparison of yields is challenging due to variations in starting material, extraction conditions, and reporting standards across different studies.

Structural Elucidation and Characterization

The definitive identification of this compound has been achieved through a combination of spectroscopic techniques.

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Pale yellow crystals | |

| Melting Point | 208-210°C | [5] |

Spectroscopic Data

The structural confirmation of this compound relies on the following spectroscopic data:

-

UV-Visible (UV-Vis) Spectroscopy: The UV spectrum of this compound in ethanol exhibits characteristic absorption peaks at approximately 392 nm and 258 nm, which are consistent with the extended conjugation of the anthraquinone core.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule, including C=O stretching (around 1664 cm⁻¹), aromatic C=C stretching, and O-H stretching.[5]

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) shows a molecular ion peak [M+] at m/z 282, corresponding to the molecular formula C₁₆H₁₀O₅.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for the complete structural elucidation of this compound. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.[13][14][15][16]

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects, particularly its anticancer activity, by modulating several key signaling pathways.

Inhibition of p56lck Tyrosine Kinase and NF-κB Signaling

This compound has been identified as a potent inhibitor of p56lck, a tyrosine kinase involved in T-cell activation and other signaling cascades.[17][18][19]

-

Mechanism: By inhibiting p56lck, this compound can suppress the downstream activation of the Nuclear Factor-kappa B (NF-κB) pathway.[17][18] NF-κB is a transcription factor that plays a critical role in inflammation, immunity, and cell survival. Its dysregulation is often associated with cancer.

-

Downstream Effects: The inhibition of the NF-κB pathway by this compound leads to the suppression of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.[17][20][21] This pathway also involves the Receptor-Interacting Protein-2 (RIP-2) and caspase-1.[17][18]

Caption: this compound inhibits p56lck, leading to the suppression of the NF-κB signaling pathway.

Induction of Apoptosis via p38 MAPK Pathway

This compound has been shown to induce apoptosis in cancer cells through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[22][23][24]

-

Mechanism: Activation of p38 MAPK by this compound leads to a cascade of events that ultimately result in programmed cell death.

-

Downstream Effects: The p38 MAPK pathway activation results in the transcriptional induction of the DR5/TRAIL and TNF-R1/TNF-α death receptor pathways.[22] This, in turn, activates caspase-8. The pathway also involves the p53-regulated pro-apoptotic protein Bax.[22] The convergence of these signals leads to the activation of downstream effector caspases, such as caspase-3, and ultimately, apoptosis.[21]

Caption: this compound activates the p38 MAPK pathway, leading to apoptosis through death receptor and mitochondrial pathways.

Experimental Workflow: From Plant to Pure Compound

The overall process of obtaining pure this compound from its natural source can be summarized in the following workflow.

Caption: A typical experimental workflow for the isolation and characterization of this compound.

Conclusion

The discovery and isolation of this compound from Morinda citrifolia represent a classic example of ethnobotany-guided drug discovery. Over the years, advancements in extraction and analytical techniques have enabled the efficient isolation and thorough characterization of this promising natural product. The elucidation of its mechanisms of action, particularly its ability to modulate key signaling pathways involved in cancer, has solidified its position as a valuable lead compound in drug development. This technical guide provides a comprehensive resource for researchers and professionals in the field, summarizing the historical context, detailing the experimental protocols, and visualizing the complex biological pathways associated with this compound. Further research into its clinical efficacy and safety is warranted to fully realize its therapeutic potential.

References

- 1. Total synthesis, cytotoxic effects of this compound, northis compound and related anthraquinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total Synthesis, Cytotoxic Effects of this compound, Northis compound and Related Anthraquinone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Total Synthesis, Cytotoxic Effects of this compound, Northis compound and Related Anthraquinone Analogues | Semantic Scholar [semanticscholar.org]

- 4. Acute oral toxicity of this compound and its anticancer activity against colorectal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gavinpublishers.com [gavinpublishers.com]

- 6. goldncloudpublications.com [goldncloudpublications.com]

- 7. goldncloudpublications.com [goldncloudpublications.com]

- 8. researchgate.net [researchgate.net]

- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. How do I prepare column chromatography? | AAT Bioquest [aatbio.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. This compound inhibits the NF-κB/RIP-2/caspase-1 signal pathway by inhibiting p56lck tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Antitumorigenic effect of this compound on melanoma cell viability through p53 and NF-κB/caspase-3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antitumorigenic effect of this compound on melanoma cell viability through p53 and NF-κB/caspase-3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ovid.com [ovid.com]

- 23. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. [PDF] Mechanisms and functions of p38 MAPK signalling. | Semantic Scholar [semanticscholar.org]

The Therapeutic Potential of Damnacanthal: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Damnacanthal, a naturally occurring anthraquinone primarily isolated from the roots of Morinda citrifolia (Noni), is emerging as a compound of significant interest in therapeutic research.[1] Traditionally used in folk medicine, scientific investigation has revealed its potent bioactivities, including anticancer, anti-inflammatory, and anti-angiogenic properties.[1][2][3] This technical guide provides an in-depth review of the current understanding of this compound's therapeutic potential, focusing on its mechanisms of action, summarizing key quantitative data, and detailing the experimental protocols used in its evaluation.

Anticancer Activity

This compound exhibits broad-spectrum anticancer activity across various cancer cell lines, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways.[1][4]

Mechanism of Action

This compound's anticancer effects are multifactorial, targeting several critical cellular processes:

-

Induction of Apoptosis: this compound is a potent inducer of apoptosis. In breast cancer cells (MCF-7), it upregulates the expression of pro-apoptotic genes such as p53, p21, and Bax while suppressing anti-apoptotic proteins like Bcl-2 and XIAP.[1] In colorectal cancer cells, apoptosis is mediated through the induction of Nonsteroidal Anti-inflammatory Drug-Activated Gene-1 (NAG-1), a pro-apoptotic protein, via the activation of the transcription factor C/EBPβ.[5] This leads to downstream events like Poly (ADP-ribose) polymerase (PARP) cleavage and caspase activation.[5]

-

Cell Cycle Arrest: A common mechanism is the induction of cell cycle arrest. In T-lymphoblastic leukemia (CEM-SS) and breast cancer (MCF-7) cells, this compound causes an arrest at the G0/G1 phase.[1] This is often linked to the downregulation of key cell cycle regulatory proteins, most notably Cyclin D1.[2][4] Studies show that this compound promotes the post-translational degradation of Cyclin D1, thereby halting cell cycle progression.[2]

-

Inhibition of Kinase Signaling: this compound functions as a multi-kinase inhibitor. It was initially identified as an inhibitor of p56lck tyrosine kinase and the Ras oncogene.[4][6][7] Further research has shown it inhibits c-Met phosphorylation in hepatocellular carcinoma cells, which in turn decreases downstream p-Akt levels.[2][8] Its anti-angiogenic effects are also tied to the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Focal Adhesion Kinase (FAK).

-

Modulation of Other Key Pathways: In colorectal cancer, this compound has been shown to reduce the expression of TCF4, a key protein in the WNT/β-catenin pathway.[2] In breast cancer, it downregulates Chromosome Region Maintenance 1 (CRM1), a protein associated with oncogenic activity, and induces autophagy.[4][9]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic efficacy of this compound has been quantified across a range of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Cell Line | Cancer Type | IC50 Value | Reference(s) |

| MCF-7 | Breast Carcinoma | 8.2 µg/mL | [1] |

| MCF-7 | Breast Carcinoma | 3.80 ± 0.57 µg/mL (13.48 ± 2.02 µM) | [10][11] |

| HCT-116 | Colorectal Carcinoma | 19.14 ± 0.71 µM (after 72h) | [4] |

| CEM-SS | T-lymphoblastic Leukemia | 10 µg/mL | |

| K-562 | Myelogenous Leukemia | 5.50 ± 1.26 µg/mL (19.50 ± 4.47 µM) | [10][11] |

| Hep G2 | Hepatocellular Carcinoma | 4.2 ± 0.2 µM | [8] |

| HL-60 | Promyelocytic Leukemia | 21.1 ± 1.0 µM | [8] |

| HT-1080 | Fibrosarcoma | 15.8 ± 1.4 µM | [8] |

Signaling Pathways

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties both in vitro and in vivo.[12] The primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][12]

Mechanism of Action

In inflammatory models, lipopolysaccharide (LPS) is often used to induce an inflammatory response. This compound acts by:

-

Inhibiting NF-κB Activity: It down-regulates LPS-induced NF-κB activation.[12]

-

Suppressing Pro-inflammatory Mediators: As a result of NF-κB inhibition, the expression of pro-inflammatory cytokines, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) is suppressed.[3][12]

In mast cell-mediated allergic inflammatory responses, this compound inhibits the NF-κB/RIP-2/caspase-1 signal pathway by targeting the upstream p56lck tyrosine kinase.[6][13] This leads to reduced expression of IL-1β, IL-6, and TNF-α.[6]

Signaling Pathway

In Vivo Efficacy and Toxicology

Colorectal Tumor Xenograft Model

In a nude mouse xenograft model using HCT116-Red-FLuc cells, oral administration of this compound (20 mg/kg and 40 mg/kg) every two days for 26 days effectively inhibited tumor growth.[4][14] The inhibitory effect, as measured by tumor volume and bioluminescence, was approximately 2-3 fold higher than that of the standard chemotherapy agent 5-Fluorouracil (5-FU).[4][14]

Acute Oral Toxicity

An acute oral toxicity study in mice was conducted according to OECD Guideline 423.[4] The study revealed a low toxicity profile for this compound.[4][15]

| Parameter | Result | Reference(s) |

| LD50 Cut-off Value | 2500 mg/kg | [4][14][15] |

| Observations at 300 & 2000 mg/kg | No mortality. Diarrhea and dehydration were the main clinical signs observed at higher doses. | [4][15] |

Detailed Experimental Protocols

Cell Viability / Cytotoxicity Assay (MTT Assay)

-

Principle: Measures the metabolic activity of viable cells via the reduction of the yellow tetrazolium salt MTT to purple formazan crystals.

-

Protocol:

-

Cells (e.g., HCT-116, MCF-7) are seeded into 96-well plates at a specific density (e.g., 1x10^4 to 1.5x10^4 cells/well) and incubated for 24 hours to allow for attachment.[14]

-

The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) or a vehicle control (DMSO).[5]

-

Plates are incubated for specified time points (e.g., 24, 48, 72 hours).[4]

-

Following treatment, MTT solution (final concentration 0.5 mg/mL) is added to each well, and plates are incubated for an additional 4 hours at 37°C.[8]

-

The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., 0.04 N HCl in isopropanol, or DMSO).[8]

-

The absorbance is measured spectrophotometrically at a wavelength of 550-570 nm.[8]

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are calculated from dose-response curves.[14]

-

Cell Cycle Analysis

-

Principle: Quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

-

Protocol:

-

Cells are seeded in 6-well plates (e.g., 4x10^5 cells/well) and treated with this compound at the desired concentration (e.g., IC50 value) for a specified duration (e.g., 72 hours).[5]

-

Both attached and floating cells are harvested, washed with PBS, and fixed by dropwise addition of cold 70% ethanol while vortexing. Cells are stored at low temperatures (e.g., -80°C).[5]

-

Fixed cells are pelleted, washed to remove ethanol, and resuspended in a staining solution containing propidium iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).[5][8]

-

Samples are incubated for 15-30 minutes at room temperature in the dark.[5]

-

The DNA content of individual cells is analyzed using a flow cytometer. The percentages of cells in each phase are determined using analysis software.[5][8]

-

Apoptosis Detection (DNA Fragmentation Assay)

-

Principle: Detects one of the hallmarks of late-stage apoptosis, the cleavage of internucleosomal DNA into fragments of 180-200 base pairs and multiples thereof.

-

Protocol:

-

Cells (e.g., CEM-SS) at a density of 1x10^5 cells/mL are treated with various concentrations of this compound for 24-72 hours.[16]

-

Cells are harvested and lysed using a lysis buffer (e.g., containing Tris, EDTA, NaCl, SDS).[16]

-

The lysate is treated with Proteinase K to digest proteins, followed by RNase A to remove RNA.[16]

-

DNA is extracted from the lysate using phenol-chloroform extraction and precipitated with ethanol.

-

The purified DNA is loaded onto an agarose gel (1.5-2.0%) containing a fluorescent dye (e.g., ethidium bromide).

-

The gel is run via electrophoresis to separate DNA fragments by size.

-

The DNA is visualized under UV light. A characteristic "ladder" pattern indicates apoptosis.

-

In Vivo Acute Oral Toxicity Study (OECD Guideline 423)

-

Principle: A stepwise procedure to determine the acute toxicity of a substance, classifying it into a toxicity category based on mortality and clinical signs.

-

Protocol:

-

Animals (e.g., male Jcl:ICR mice) are acclimatized for at least 7 days.[14]

-

Animals are fasted for 2-3 hours prior to dosing.[4]

-

A starting dose (e.g., 300 mg/kg) of this compound, prepared in a vehicle (e.g., 10% DMSO/Tween80 in DPBS), is administered as a single dose by oral gavage to a group of 3 animals.[4][14]

-

Animals are fasted for an additional 1-2 hours post-dosing.[4]

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, presence of diarrhea), and changes in body weight for 14 days.[15]

-

Based on the outcome (mortality or no mortality), the procedure is repeated with a higher (e.g., 2000 mg/kg) or lower dose in a new group of animals until the toxicity category can be determined.[4]

-

Conclusion

This compound is a versatile and potent bioactive compound with significant therapeutic potential, particularly in oncology and inflammatory diseases. Its multi-target mechanism of action, involving the induction of apoptosis, cell cycle arrest, and inhibition of key inflammatory and oncogenic kinases, makes it a compelling candidate for further drug development. In vivo studies have demonstrated its efficacy in suppressing tumor growth and have established a favorable preliminary safety profile. The detailed protocols and quantitative data summarized herein provide a solid foundation for future preclinical and clinical investigations into this promising natural product.

References

- 1. This compound is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Acute oral toxicity of this compound and its anticancer activity against colorectal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Noni component, exhibits anti-tumorigenic activity in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits the NF-κB/RIP-2/caspase-1 signal pathway by inhibiting p56lck tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a noni anthraquinone, inhibits c-Met and is a potent antitumor compound against Hep G2 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound exerts anti-cancer effects in breast cancer cells via NAG-1 upregulation, CRM1 downregulation, and induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Total Synthesis, Cytotoxic Effects of this compound, Northis compound and Related Anthraquinone Analogues [mdpi.com]

- 12. This compound-induced anti-inflammation is associated with inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Anticancer Potential of this compound and Northis compound from Morinda elliptica Roots on T-lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Anthraquinone Arsenal: A Technical Guide to Damnacanthal and its Natural Analogues in Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of damnacanthal, a naturally occurring anthraquinone, and its structurally related analogues and derivatives. Primarily intended for researchers, scientists, and professionals in drug development, this document consolidates current knowledge on the natural sources, biological activities, and mechanisms of action of these compounds. It also presents detailed experimental protocols for their isolation, purification, and cytotoxic evaluation, alongside visualizations of key signaling pathways.

Introduction: The Therapeutic Potential of this compound and its Congeners

This compound is a bioactive anthraquinone first isolated from the roots of plants belonging to the Rubiaceae family, most notably Morinda citrifolia (Noni) and species of the Damnacanthus genus.[1][2] This compound, along with its natural derivatives, has garnered significant scientific interest due to a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide focuses on the naturally occurring analogues of this compound, providing a comparative analysis of their biological efficacy and a foundation for future research and development.

Naturally Occurring this compound Analogues and Derivatives

Several analogues and derivatives of this compound have been isolated and identified from various plant sources. These compounds typically share the core 9,10-anthraquinone skeleton but differ in their substitution patterns, including hydroxylation, methylation, and the presence of other functional groups.

Table 1: Major Naturally Occurring this compound Analogues and Their Sources

| Compound Name | Chemical Structure | Natural Source(s) | Reference(s) |

| This compound | 3-hydroxy-1-methoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde | Morinda citrifolia, Morinda elliptica, Damnacanthus spp. | [1][5][6] |

| Northis compound | 1,3-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde | Morinda citrifolia, Morinda elliptica | [5][6] |

| Morindone | 1,5-dihydroxy-2-methyl-9,10-dioxo-9,10-dihydroanthracene-6-O-primeveroside | Morinda tinctoria, Morinda citrifolia | [5][6] |

| Rubiadin | 1,3-dihydroxy-2-methyl-9,10-anthraquinone | Rubia cordifolia, Morinda officinalis | [7] |

| 1,3,5-trihydroxy-2-methoxy-6-methyl anthraquinone | 1,3,5-trihydroxy-2-methoxy-6-methyl-9,10-anthraquinone | Morinda citrifolia | [5] |

Biological Activity and Cytotoxicity

Extensive research has demonstrated the potent cytotoxic effects of this compound and its analogues against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 2: Comparative Cytotoxicity (IC₅₀ values) of this compound and its Analogues against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| This compound | HCT116 | Colorectal Cancer | 0.74 ± 0.06 | [5] |

| HT29 | Colorectal Cancer | 19.14 ± 0.71 | [8] | |

| MCF-7 | Breast Cancer | 8.2 µg/mL | [9] | |

| DLA (Dalton's Lymphoma Ascites) | Lymphoma | 50-75 µg/mL | [10] | |

| Northis compound | CEM-SS | T-lymphoblastic Leukemia | 1.7 µg/mL | [11] |

| Morindone | HCT116 | Colorectal Cancer | 10.70 ± 0.04 | [12] |

| LS174T | Colorectal Cancer | 20.45 ± 0.03 | [12] | |

| HT29 | Colorectal Cancer | 19.20 ± 0.05 | [12] |

Experimental Protocols

Isolation and Purification of this compound Analogues from Morinda citrifolia Roots

This protocol describes a general procedure for the extraction and isolation of this compound and its analogues.

Materials:

-

Dried and powdered roots of Morinda citrifolia

-

Solvents: Hexane, Dichloromethane (DCM), Ethyl Acetate, Methanol (MeOH)

-

Silica gel (60-120 mesh) for column chromatography

-

Pre-coated TLC plates (silica gel 60 F254)

-

Rotary evaporator

-

Glass columns for chromatography

Procedure:

-

Extraction:

-

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Adsorb the crude hexane extract (which typically contains this compound and northis compound) onto a small amount of silica gel and load it onto the column.

-

Elute the column with the solvent gradient, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[11]

-

-

Purification:

-

Combine fractions containing the compounds of interest based on their TLC profiles.

-

Further purify the combined fractions using preparative TLC or re-chromatography on a smaller silica gel column to yield pure compounds.[5][11]

-

Characterize the purified compounds using spectroscopic methods such as NMR, Mass Spectrometry, and IR spectroscopy.[5]

-

Cytotoxicity Assessment using MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of the isolated compounds.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HCT116, MCF-7)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[13]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.

-

Incubate the plates for 24, 48, or 72 hours.[13]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC₅₀ value.

-

Molecular Mechanisms and Signaling Pathways

This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell growth, proliferation, and apoptosis.

Inhibition of p56lck Tyrosine Kinase and Downstream NF-κB Signaling

This compound has been identified as a potent inhibitor of the p56lck tyrosine kinase.[3] This inhibition subsequently blocks the activation of the NF-κB signaling pathway, which is crucial for the expression of pro-inflammatory cytokines and cell survival proteins. The inhibition of this pathway ultimately leads to the suppression of inflammatory responses and can induce apoptosis in cancer cells.[3]

Induction of Apoptosis via the p53/p21 Pathway

Studies have shown that this compound can induce apoptosis in cancer cells through the activation of the p53 tumor suppressor protein and its downstream target, p21.[14] The sustained activation of p21 leads to cell cycle arrest at the G1 phase and promotes the transcription of pro-apoptotic genes like Bax, ultimately leading to programmed cell death.[9][14]

Modulation of the ERK/C/EBPβ/NAG-1 Pathway

In colorectal cancer cells, this compound has been shown to induce the expression of the pro-apoptotic protein Nonsteroidal anti-inflammatory drug-activated gene-1 (NAG-1).[1] This induction is mediated by the upregulation of the transcription factor C/EBPβ, which is, in turn, activated by the ERK signaling pathway.[1]

Conclusion and Future Directions

This compound and its naturally occurring analogues represent a promising class of compounds for the development of novel anticancer therapeutics. Their potent cytotoxic activity against a range of cancer cell lines, coupled with their ability to modulate multiple key signaling pathways, underscores their therapeutic potential. Further research is warranted to fully elucidate their mechanisms of action, explore their efficacy in in vivo models, and optimize their pharmacological properties for clinical applications. This guide provides a solid foundation for researchers to build upon in the quest for more effective and targeted cancer therapies derived from natural sources.

References

- 1. This compound, a Noni component, exhibits anti-tumorigenic activity in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a promising compound as a medicinal anthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits the NF-κB/RIP-2/caspase-1 signal pathway by inhibiting p56lck tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an effective inhibitor of LIM-kinase, inhibits cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morindone - Wikipedia [en.wikipedia.org]

- 7. Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acute oral toxicity of this compound and its anticancer activity against colorectal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer Potential of this compound and Northis compound from Morinda elliptica Roots on T-lymphoblastic Leukemia Cells [mdpi.com]

- 12. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Damnacanthal Extraction from Morinda citrifolia Roots

Audience: Researchers, scientists, and drug development professionals.

Introduction

Damnacanthal, an anthraquinone found in the roots of Morinda citrifolia (Noni), has garnered significant interest within the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] As a potent inhibitor of various tyrosine kinases, it presents a promising avenue for therapeutic development.[3][4] These application notes provide detailed protocols for the extraction, isolation, and quantification of this compound from Morinda citrifolia roots, tailored for researchers in natural product chemistry and drug discovery.

Data Presentation: Quantitative Overview

The selection of an appropriate extraction method is critical for maximizing the yield of this compound. Below is a summary of quantitative data from various extraction and bioactivity studies.

Table 1: Comparison of this compound Extraction Methods and Yields

| Extraction Method | Solvent System | Plant Material | Yield of this compound | Source |

| Maceration | Methanol | 3.0 kg of root | 60 g (crude extract) | [5][6] |

| Maceration | Ethyl Acetate | 3.0 kg of root | 54 g (crude extract) | [5][6] |

| Maceration | Chloroform | 3.0 kg of root | 38 g (crude extract) | [5][6] |

| Maceration | Hexane | 3.0 kg of root | 3 mg (isolated compound) | [5][6] |

| Maceration | Dichloromethane | Not specified | Not specified | [2] |

| Soxhlet Extraction | Ethanol | Fruit | Not specified | [7][8][9] |

| Subcritical Water | Water | Dried root | 0.722 mg/g | [10] |

Table 2: Cytotoxic Activity of this compound

| Cell Line | Assay | IC₅₀ Value | Source |

| Dalton's Lymphoma Ascites (DLA) | Cytotoxicity Assay | 50-75 µg/mL | [7][8][9] |

| HCT116-Red-FLuc | Cell Growth Inhibition | 29.38 ± 3.31 µM (24h), 21.02 ± 2.21 µM (48h), 19.14 ± 0.71 µM (72h) | [2] |

| Hep G2 | MTT Assay | 4.2 ± 0.2 μM | [4] |

Experimental Protocols

Protocol 1: Solvent Extraction of this compound using Maceration

This protocol outlines a standard maceration procedure for the extraction of this compound from dried Morinda citrifolia root powder.

Materials:

-

Dried and powdered Morinda citrifolia roots

-

Methanol, Ethyl Acetate, Chloroform, or Hexane (analytical grade)

-

Large glass container with a lid

-

Shaker or magnetic stirrer

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Weigh the desired amount of powdered Morinda citrifolia root and place it in the glass container.

-

Add the selected solvent to the container. A general solvent-to-solid ratio is 10:1 (v/w). For example, for 100 g of root powder, use 1 L of solvent.

-

Seal the container and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature.

-

Macerate for a period of 3 to 7 days.[3][5] Agitation should be continuous or intermittent (e.g., 3 times a day).

-

After the maceration period, filter the mixture through filter paper to separate the extract from the solid root material.

-

The solid residue can be re-extracted two more times with fresh solvent to maximize the yield.

-

Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

-

The crude extract can then be subjected to further purification.

Protocol 2: Subcritical Water Extraction (SWE) of this compound

This method provides an environmentally friendly alternative to conventional solvent extraction.

Materials and Equipment:

-

Dried and powdered Morinda citrifolia roots

-

Subcritical water extraction system (continuous flow)

-

High-pressure pump

-

Heating unit

-

Extraction vessel

-

Back-pressure regulator

-

Collection vial

-

Deionized water

Procedure:

-

Pack the extraction vessel with a known amount of dried root powder.

-

Heat the deionized water to the desired temperature (e.g., 170°C) and pressurize it to maintain a liquid state (e.g., 4 MPa).[10][11]

-

Pump the subcritical water through the extraction vessel at a specific flow rate (e.g., 1.6-4 mL/min).[10][11]

-

The extract-laden water exits the vessel, is cooled, and collected in a vial.

-

The extraction is typically run for a predetermined amount of time.

-

The collected aqueous extract can be lyophilized or subjected to liquid-liquid extraction to isolate this compound.

Protocol 3: Isolation and Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude extract.

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh or 230-400 mesh)

-

Glass chromatography column

-

Solvent system (e.g., n-hexane and ethyl acetate mixtures with increasing polarity, or dichloromethane:hexane 50:50)[3][12]

-

Fraction collection tubes

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber and UV lamp

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% n-hexane).

-

Pack the chromatography column with the silica gel slurry.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate, and then carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

-

Begin the elution with the initial mobile phase.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

-

Collect fractions of the eluate in separate tubes.

-

Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in a suitable solvent system and visualize the spots under a UV lamp.

-

Combine the fractions that contain pure this compound (identified by comparing with a standard or by further analytical methods).

-

Evaporate the solvent from the combined pure fractions to obtain isolated this compound.

Protocol 4: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of this compound in an extract.

Materials and Equipment:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

This compound standard of known purity

-

Methanol, water, and acetonitrile (HPLC grade)

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of the this compound standard in methanol. From the stock solution, prepare a series of calibration standards of different concentrations.

-

Sample Preparation: Dissolve a known amount of the crude extract or purified fraction in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Detection Wavelength: 250 nm.[10]

-

Injection Volume: 10-20 µL.

-

-

Analysis:

-

Inject the standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

Visualizations

Experimental Workflow

Caption: General Workflow for this compound Extraction and Analysis.

Signaling Pathways Modulated by this compound

This compound has been shown to induce apoptosis in cancer cells through the modulation of several key signaling pathways.

Caption: this compound-Induced Apoptosis Signaling Pathways.

Caption: this compound's Effect on the ERK Signaling Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Acute oral toxicity of this compound and its anticancer activity against colorectal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. This compound, a noni anthraquinone, inhibits c-Met and is a potent antitumor compound against Hep G2 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines | PLOS One [journals.plos.org]

- 6. journals.plos.org [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. goldncloudpublications.com [goldncloudpublications.com]

- 9. goldncloudpublications.com [goldncloudpublications.com]

- 10. researchgate.net [researchgate.net]

- 11. Noni: Cancer (this compound) | Library Bionatus [nutramedix.ec]

- 12. Isolation and purification of this compound and northis compound from dichloromethane fractions of roots of morinda citrifolia and its neurotoxicity and neuroprotection effects / Izdihar Mohd Noor - UiTM Institutional Repository [ir.uitm.edu.my]

Total Synthesis of Damnacanthal and Its Analogues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Damnacanthal, a naturally occurring anthraquinone primarily isolated from the roots of Morinda citrifolia (Noni), has garnered significant interest in the scientific community due to its diverse pharmacological activities, including potent anticancer properties.[1][2] This document provides detailed application notes and protocols for the total synthesis of this compound and its analogues, along with a summary of their biological activities and the signaling pathways they modulate.

I. Overview of the Total Synthesis

The total synthesis of this compound and its analogue, northis compound, has been successfully achieved through a multi-step process.[3][4][5] The general strategy involves the construction of the anthraquinone core via a Friedel-Crafts acylation, followed by a series of functional group manipulations to introduce the requisite substituents. A key modification in more recent syntheses is the use of mild oxidizing agents like Pyridinium chlorochromate (PCC) for the conversion of a hydroxymethyl group to the characteristic aldehyde of this compound.[3]

Synthetic Workflow Diagram

Caption: Workflow for the total synthesis of this compound.

II. Quantitative Data: Synthesis Yields and Biological Activity

The following tables summarize the yields for the key synthetic steps and the cytotoxic activities of this compound and its analogues against various cancer cell lines.

Table 1: Yields of Key Synthetic Intermediates in the Synthesis of this compound and Northis compound

| Compound Name | Step | Yield (%) | Reference |

| 1,3-Dimethoxy-2-methylanthraquinone | Methylation | - | [3] |

| 2-Bromomethyl-1,3-dimethoxyanthraquinone | Bromination | - | [3] |

| 2-Hydroxymethyl-1,3-dimethoxyanthraquinone | Hydrolysis | Quantitative | [3] |

| 2-Formyl-1,3-dimethoxyanthraquinone | Oxidation (PCC) | 92.3 | [3] |

| Northis compound | Demethylation | 28 | [3][5] |

| This compound | - | 64.5 | [3] |

Note: Specific yields for some intermediate steps were not explicitly provided in the primary literature.

Table 2: Cytotoxic Activity (IC₅₀) of this compound and Its Analogues

| Compound | MCF-7 (μM) | K-562 (μM) | Reference |

| This compound | 3.80 ± 0.57 | 5.50 ± 1.26 | [4][5] |

| Northis compound | - | - | [4] |

| 2-Bromomethyl-1,3-dimethoxyanthraquinone | 5.70 ± 0.21 | 8.50 ± 1.18 | [6] |

| 2-Hydroxymethyl-1,3-dimethoxyanthraquinone | 12.10 ± 0.14 | 14.00 ± 2.13 | [6] |

| 2-Formyl-1,3-dimethoxyanthraquinone | 13.10 ± 1.02 | 14.80 ± 0.74 | [6] |

| 1,3-Dimethoxy-2-methylanthraquinone | 9.40 ± 3.51 | 28.40 ± 2.33 | [6] |

| 1,3-Dihydroxy-2-methylanthraquinone | 25.60 ± 0.42 | 28.40 ± 0.79 | [6] |

| 1,3-Dihydroxyanthraquinone | 19.70 ± 0.35 | 14.50 ± 1.28 | [4] |

| 1,3-Dimethoxyanthraquinone | 6.50 ± 0.66 | 5.90 ± 0.95 | [4] |

III. Experimental Protocols

The following are detailed protocols for the key reactions in the total synthesis of this compound, adapted from published procedures.[3][5]

Protocol 1: Synthesis of 1,3-Dihydroxy-2-methylanthraquinone (Precursor)

This procedure outlines the Friedel-Crafts acylation to form the anthraquinone core.

-